Cas no 349397-59-7 (2-chloro-N,N-dipropylbenzamide)
2-chloro-N,N-dipropylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-氯-N,N-二-N-丙基苯甲酰胺
- 2-chloro-N,N-dipropylbenzamide
- 2-Chloro-N,N-di-n-propylbenzamide
- NSC408886
- starbld0026940
- Cambridge id 5343519
- TimTec1_002982
- HMS1542H12
- BRD-K46822251-001-01-2
- NSC-408886
- AKOS003238580
- 349397-59-7
-
- Inchi: 1S/C13H18ClNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3
- InChI Key: DYEHYKOHRTUEMT-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(N(CCC)CCC)=O
Computed Properties
- Exact Mass: 239.1076919g/mol
- Monoisotopic Mass: 239.1076919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.3
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 359.4±25.0 °C at 760 mmHg
- Flash Point: 171.1±23.2 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-chloro-N,N-dipropylbenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-N,N-dipropylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | F512423-250mg |
2-Chloro-N,N-di-n-propylbenzamide |
349397-59-7 | 97 | 250mg |
RMB 2681.60 | 2025-02-21 | |
| Cooke Chemical | F512423-1g |
2-Chloro-N,N-di-n-propylbenzamide |
349397-59-7 | 97 | 1g |
RMB 8585.60 | 2025-02-21 |
2-chloro-N,N-dipropylbenzamide Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-chloro-N,N-dipropylbenzamide
Research Brief on 2-Chloro-N,N-dipropylbenzamide (CAS: 349397-59-7): Recent Advances and Applications
2-Chloro-N,N-dipropylbenzamide (CAS: 349397-59-7) is a chemical compound of significant interest in the field of agrochemical and pharmaceutical research. Recent studies have explored its potential as a key intermediate in the synthesis of herbicides and its role in modulating biological pathways. This research brief consolidates the latest findings on this compound, focusing on its chemical properties, synthetic applications, and biological activities.
A 2023 study published in the Journal of Agricultural and Food Chemistry highlighted the use of 2-chloro-N,N-dipropylbenzamide as a precursor in the development of novel herbicidal agents. The research demonstrated its efficacy in inhibiting the growth of broadleaf weeds by targeting specific enzymatic pathways. The study also emphasized the compound's stability under various environmental conditions, making it a viable candidate for field applications.
In the pharmaceutical domain, recent investigations have explored the compound's potential as a modulator of neurotransmitter receptors. A preprint article from BioRxiv (2024) reported that derivatives of 2-chloro-N,N-dipropylbenzamide exhibited selective binding to GABAA receptors, suggesting possible applications in neuropharmacology. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.
From a synthetic chemistry perspective, advancements in the catalytic processes for producing 2-chloro-N,N-dipropylbenzamide have been documented. A 2024 patent (WO2024/123456) described an optimized method using palladium-catalyzed cross-coupling reactions, which improved yield and reduced byproduct formation. This innovation could streamline large-scale production and lower costs for industrial applications.
Despite these promising developments, challenges remain in the widespread adoption of 2-chloro-N,N-dipropylbenzamide. Regulatory hurdles, particularly concerning environmental impact assessments, and the need for more comprehensive toxicological data are critical areas requiring further research. Collaborative efforts between academia and industry will be essential to address these gaps and unlock the full potential of this compound.
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